An In-Depth Technical Guide to 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride: Current Knowledge and Future Directions
An In-Depth Technical Guide to 2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride: Current Knowledge and Future Directions
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and known physical properties of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride. Despite its commercial availability and potential as a building block in medicinal chemistry, this compound remains largely uncharacterized in peer-reviewed scientific literature. This document consolidates available data from chemical suppliers and databases, outlines a plausible synthetic approach based on established organic chemistry principles, and proposes detailed experimental protocols for its full characterization. The guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential and physicochemical characteristics of this and related compounds.
Introduction
Pyridine and its derivatives are fundamental scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer and antibacterial properties. The incorporation of a cyclohexyl moiety can enhance lipophilicity and modulate the pharmacological profile of a molecule. The compound 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride combines these two key structural features, suggesting its potential as a valuable intermediate or active pharmaceutical ingredient. However, a thorough review of the scientific literature reveals a significant gap in the detailed characterization and exploration of this specific molecule. This guide addresses this knowledge gap by providing a structured overview of its known properties and a roadmap for its comprehensive scientific investigation.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride comprises a central acetic acid backbone substituted with both a cyclohexyl and a pyridin-3-yl group at the alpha-carbon. The pyridine nitrogen is protonated to form the hydrochloride salt.
Diagram 1: Chemical Structure of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride
Caption: 2D representation of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride.
A summary of the available physicochemical data, primarily sourced from chemical suppliers, is presented in Table 1.
Table 1: Physicochemical Properties of 2-cyclohexyl-2-(pyridin-3-yl)acetic acid and its Hydrochloride Salt
| Property | 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride | 2-cyclohexyl-2-(pyridin-3-yl)acetic acid | Reference(s) |
| CAS Number | 1909306-25-7 | 1518459-54-5 | [1][2] |
| Molecular Formula | C₁₃H₁₈ClNO₂ | C₁₃H₁₇NO₂ | [1][2] |
| Molecular Weight | 255.74 g/mol | 219.28 g/mol | [1][2] |
| Physical Form | Powder | Powder | [2] |
| Storage | Room Temperature | Room Temperature | [2] |
Proposed Synthesis and Characterization Workflow
The absence of a published, detailed synthesis for 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride necessitates a proposed synthetic route based on established methodologies for analogous compounds. A plausible approach involves the α-alkylation of a pyridin-3-yl-acetic acid derivative.
Diagram 2: Proposed Synthetic Workflow
Caption: A potential multi-step synthesis pathway for the target compound.
Proposed Synthetic Protocol
This protocol is hypothetical and would require optimization.
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Esterification of Pyridin-3-yl-acetic acid: Commercially available 3-pyridylacetic acid can be converted to its ethyl or methyl ester using standard methods (e.g., refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).
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α-Alkylation:
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Dissolve the pyridin-3-yl-acetic acid ester in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
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Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.
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Add cyclohexyl bromide to the reaction mixture and allow it to slowly warm to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Hydrolysis:
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Dissolve the purified ester in a mixture of THF and water.
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Add an excess of lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
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Acidify the reaction mixture to a pH of approximately 6-7 with dilute hydrochloric acid.
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Extract the free acid into an organic solvent.
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Hydrochloride Salt Formation:
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Dissolve the free acid in a suitable anhydrous solvent (e.g., diethyl ether).
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Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether until precipitation is complete.
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Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final product.
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Recommended Characterization Protocols
To fully characterize the synthesized compound and establish its identity and purity, the following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the number and types of protons, their chemical environment, and coupling patterns. Expected signals would include those for the pyridine ring, the cyclohexyl ring, and the α-proton.
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¹³C NMR: To identify the number of unique carbon atoms in the molecule.
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2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of protons and carbons and unambiguously assign all signals.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the aromatic C-H and C=N bonds of the pyridine ring.
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Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the empirical formula.
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X-ray Crystallography: If suitable single crystals can be grown, this technique will provide the definitive three-dimensional structure of the molecule in the solid state.
Potential Applications and Future Research
Given the pharmacological importance of pyridine derivatives, 2-cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride represents a promising starting point for drug discovery efforts. Future research could focus on:
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Screening for Biological Activity: Evaluating the compound's activity in various biological assays, such as anticancer, antibacterial, antiviral, and anti-inflammatory screens.
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Analogue Synthesis: Using the compound as a scaffold to generate a library of derivatives by modifying the carboxylic acid group (e.g., forming amides or esters) or by further substitution on the pyridine or cyclohexyl rings.
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Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
Conclusion
2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride is a molecule with significant untapped potential in the field of medicinal chemistry. While basic information is available from commercial sources, a comprehensive scientific characterization is currently lacking. This guide provides a framework for future research by proposing a viable synthetic route and a detailed plan for its analytical characterization. The elucidation of its chemical and physical properties will be a critical first step in unlocking its potential for the development of novel therapeutic agents.
